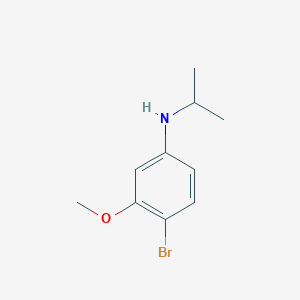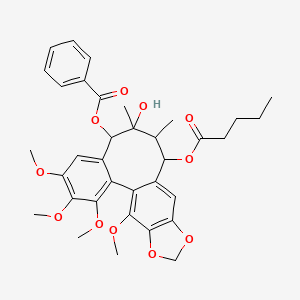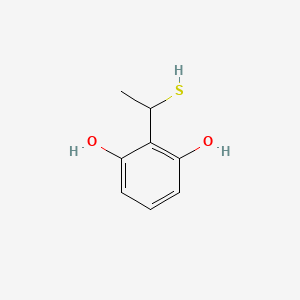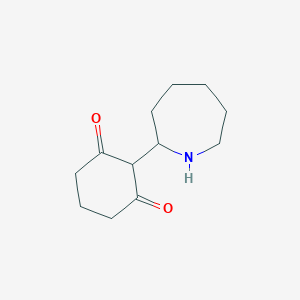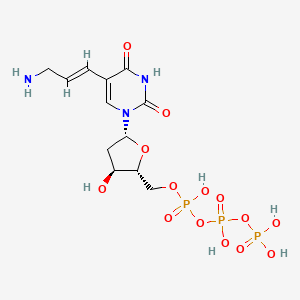
(7-Fluoroquinolin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry, known for its wide range of biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties, making it a valuable compound in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-6-yl)methanol typically involves the nucleophilic substitution of fluorine atoms in quinoline derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: (7-Fluoroquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline aldehydes or carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
(7-Fluoroquinolin-6-yl)methanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities, making them valuable in drug development.
Industry: It finds applications in the production of liquid crystals and as a component in cyanine dyes
作用机制
The mechanism of action of (7-Fluoroquinolin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit various enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively, enhancing its biological activity .
相似化合物的比较
Uniqueness: (7-Fluoroquinolin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and ability to interact with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C10H8FNO |
|---|---|
分子量 |
177.17 g/mol |
IUPAC 名称 |
(7-fluoroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2 |
InChI 键 |
FRRWCNJCQZBESF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


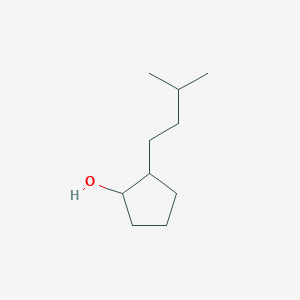

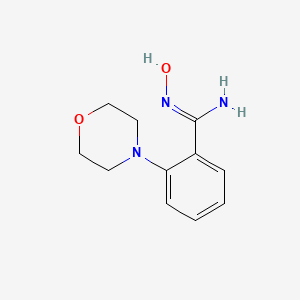
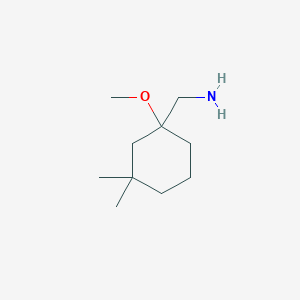

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
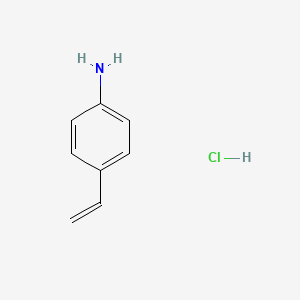
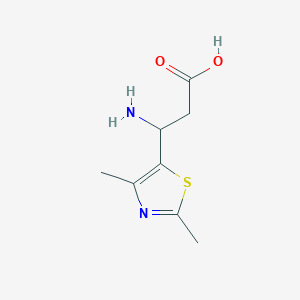
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
